- Process for the preparation of milnacipran hydrochloride, India, , ,

Cas no 92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-)

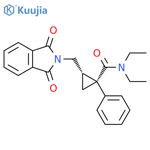

92623-85-3 structure

Nombre del producto:Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Propiedades químicas y físicas

Nombre e identificación

-

- Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-

- (1R,2S)-REL-2-(AMINOMETHYL)-N,N-DIMETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE HYDROCHLORIDE

- IXEL

- F 2207

- MILNACIPRAN

- MILNACIPRAN HCL

- MIDALCIPRAN

- MIDALCIPRAN HYDROCHLORIDE

- TOLEDOMIN

- MILNACIPRAN HYDROCHLORIDE

- MILNACIPRAN HYDROCHL

- Milnacipran-d10

- TN-912

- Milborn

- Milnace

- (1R,2S)-rel-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- (±)-Milnacipran

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(±)- (ZCI)

- rel-(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (ACI)

- Avermilan

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-

- Impulsor

- DTXCID8028262

- HY-B0168

- CS-0003566

- UNII-G56VK1HF36

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel-

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-

- N06AX17

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R,2S)-REL-

- 96847-55-1

- F2696

- ES1O38J3C4

- DTXSID601025164

- G56VK1HF36

- AB00640027_06

- Milnacipranum

- Dextromilnacipran

- NS00005402

- (-)-milnacipran

- BDBM86420

- BRD-K02227374-003-07-1

- SCHEMBL8099

- MILNACIPRAN [WHO-DD]

- MILNACIPRAN PIERRE FABRE MEDICAMENT

- (1R,2S)-MILNACIPRAN

- MILNACIPRAN [EMA EPAR]

- (+-)-cis-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

- EN300-18531191

- MILNACIPRAN [MI]

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

- C16729

- Milnacipran (INN)

- HY-14794

- DA-59410

- (+-)-Milnacipran

- NCGC00165825-01

- D08222

- 92623-85-3

- CAS_92623-85-3

- MILNACIPRAN [VANDF]

- (1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenyl-cyclopropane-1-carboxamide

- Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-, cis-(+-)-

- F-2696

- CHEBI:94468

- Milnacipran [INN:BAN]

- (1RS,2SR)-2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYLCYCLOPROPANECARBOXAMIDE

- CYCLOPROPANECARBOXAMIDE, 2-(AMINOMETHYL)-N,N-DIETHYL-1-PHENYL-, (1R-CIS)-

- CHEMBL252923

- Milnacipranum [Latin]

- DTXSID3048287

- F2207

- Milnacipran [INN]

- F0F

- UNII-ES1O38J3C4

- Q421058

- Milnacipranum (Latin)

-

- Renchi: 1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1

- Clave inchi: GJJFMKBJSRMPLA-HIFRSBDPSA-N

- Sonrisas: C([C@@]1(C[C@@H]1CN)C1C=CC=CC=1)(=O)N(CC)CC

Atributos calculados

- Calidad precisa: 246.17300

- Masa isotópica única: 246.173

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 5

- Complejidad: 295

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 2

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 46.3A^2

- Xlogp3: 1.4

Propiedades experimentales

- Color / forma: solid

- Denso: 1.077±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 393°Cat760mmHg

- Punto de inflamación: 191.5°C

- índice de refracción: 1.553

- Disolución: Slightly soluble (9.6 g/l) (25 º C),

- PSA: 46.33000

- Logp: 2.47170

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Información de Seguridad

- Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: 22

- Rtecs:GZ1014010

-

Señalización de mercancías peligrosas:

- Condiciones de almacenamiento:Please store the product under the recommended conditions in the Certificate of Analysis.

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-50mg |

Milnacipran |

92623-85-3 | 98% | 50mg |

¥1540.00 | 2023-09-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M938086-5mg |

Milnacipran |

92623-85-3 | ≥98% | 5mg |

¥1,890.00 | 2022-09-01 | |

| A2B Chem LLC | AH81696-50mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 50mg |

$345.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-100mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 100mg |

$462.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-500mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 500mg |

$1109.00 | 2024-07-18 | ||

| A2B Chem LLC | AH81696-10mg |

Cyclopropanecarboxamide, 2-(aminomethyl)-N,N-diethyl-1-phenyl-,(1R,2S)-rel- |

92623-85-3 | 10mg |

$139.00 | 2024-07-18 | ||

| Crysdot LLC | CD31000228-100mg |

Milnacipran |

92623-85-3 | 98+% | 100mg |

$450 | 2024-07-18 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12902-10mg |

Milnacipran |

92623-85-3 | 98% | 10mg |

¥441.00 | 2023-09-09 |

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

Referencia

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triphenylphosphine Solvents: Toluene ; 30 min, rt; 1 h, rt

Referencia

- An improved process for the preparation of 1-aryl-2-aminomethylcyclopropanecarboxamide derivatives, their isomers and salts, India, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Hydrazine Solvents: Ethanol

Referencia

- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants, Journal of Medicinal Chemistry, 1987, 30(2), 318-25

Synthetic Routes 5

Condiciones de reacción

Referencia

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, India, , ,

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water

Referencia

- A process for the preparation of levomilnacipran, Italy, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C

Referencia

- Improved process for the preparation of (Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide, India, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 24 h, 20 - 30 °C

Referencia

- Method for preparation of (Z)-2-oxo-1-phenyl--3-oxabicyclo[3,1,0]hexane via condensation of 2-phenylacetonitrile and 2-(chloromethyl)oxiane, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt

Referencia

- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents, Angewandte Chemie, 2022, 61(38),

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Methylamine ; 2 h, rt

Referencia

- An improved process for the preparation of milnacipran and salts thereof, India, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Methylamine Solvents: Water ; rt; rt → 45 °C; 2 h, 40 - 45 °C

Referencia

- Process for preparation of milnacipran intermediate and its use in preparation of pure milnacipran, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Methylamine Solvents: Toluene , Water ; 10 - 15 °C; 20 h, 25 - 30 °C

Referencia

- process for preparation milnacipran crystalline form G via treatment of the phthalimide derivative with methylamine in an organic solvent, United States, , ,

Synthetic Routes 13

Condiciones de reacción

Referencia

- Toward a Large-Scale Approach to Milnacipran Analogues Using Diazo Compounds in Flow Chemistry, Organic Process Research & Development, 2016, 20(2), 495-502

Synthetic Routes 14

Condiciones de reacción

Referencia

- Synthesis and characterization of process related impurities of (±)-milnacipran, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(6), 639-644

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 10.5, rt

Referencia

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts via salt resolution, World Intellectual Property Organization, , ,

Synthetic Routes 16

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

Referencia

- Milnacipran as a challenging example of aminomethyl substrate for lipase-catalyzed kinetic resolution, Journal of Molecular Catalysis B: Enzymatic, 2014, 104, 82-86

Synthetic Routes 17

Condiciones de reacción

Referencia

- Process for preparing optically pure milnacipran and its pharmaceutically acceptable salts, United States, , ,

Synthetic Routes 18

Condiciones de reacción

Referencia

- Preparation of milnacipran hydrochloride and intermediates thereof, IP.com Journal, 2012, 12,

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Raw materials

- Milnacipran hydrochloride

- rel-(1R,2S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl-N,N-diethyl-1-phenylcyclopropanecarboxamide

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Preparation Products

Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel- Literatura relevante

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

92623-85-3 (Cyclopropanecarboxamide,2-(aminomethyl)-N,N-diethyl-1-phenyl-, (1R,2S)-rel-) Productos relacionados

- 96847-55-1((1R,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide)

- 86-34-0(phensuximide)

- 1497-17-2(3-methyl-3-phenylpyrrolidine-2,5-dione)

- 143257-97-0(4-Piperidinecarboxamide,N-ethyl-1-hexyl-N-methyl-4-phenyl-)

- 1642857-58-6(3-(Naphthalen-2-yloxy)propyl acrylate)

- 860788-67-6(4-METHYL-2-(1H-PYRROL-1-YL)-6-(2-THIENYL)PYRIMIDINE)

- 1890367-20-0((7-methylbenzofuran-3-yl)methanol)

- 1040635-08-2(6-(4-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol)

- 203740-63-0(Propargyl-PEG3-bromide)

- 40219-06-5(2-PROPENETHIOAMIDE, 2-CYANO-3-PHENYL-)

Proveedores recomendados

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Henan Dongyan Pharmaceutical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos